L-Asparaginylglycyl-L-serylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginylglycyl-L-serylglycine is a peptide compound composed of four amino acids: L-asparagine, glycine, L-serine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparaginylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid (L-asparagine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Glycine, L-serine, and glycine are sequentially added using coupling reagents like HBTU or DIC.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: L-Asparaginylglycyl-L-serylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidative modifications, particularly at the serine residue.
Substitution: Amino acid substitution reactions to modify the peptide sequence.
Common Reagents and Conditions:
Hydrolysis: Enzymes like proteases or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed:
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized forms of the peptide.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Asparaginylglycyl-L-serylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Asparaginylglycyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, protein synthesis, and metabolic pathways. The exact mechanism depends on the specific context and application of the peptide.
Vergleich Mit ähnlichen Verbindungen
L-Asparaginylglycyl-L-serylglycine can be compared to other similar peptides, such as:
L-Asparaginylglycyl-L-serylalanine: Similar structure but with alanine instead of glycine.
L-Asparaginylglycyl-L-serylvaline: Contains valine instead of glycine.
L-Asparaginylglycyl-L-serylleucine: Leucine replaces glycine in the sequence.
Uniqueness: this compound is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of L-asparagine, glycine, and L-serine residues allows for specific interactions and functions not found in other peptides.
Eigenschaften
CAS-Nummer |
427889-28-9 |
---|---|
Molekularformel |
C11H19N5O7 |
Molekulargewicht |
333.30 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-5(1-7(13)18)10(22)14-2-8(19)16-6(4-17)11(23)15-3-9(20)21/h5-6,17H,1-4,12H2,(H2,13,18)(H,14,22)(H,15,23)(H,16,19)(H,20,21)/t5-,6-/m0/s1 |
InChI-Schlüssel |
NEVIWTGPVRMKMI-WDSKDSINSA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N |
Kanonische SMILES |
C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.